molecular formula C18H14F6N2O3 B2410290 (4-(Trifluoromethoxy)phenyl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034527-07-4

(4-(Trifluoromethoxy)phenyl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No. B2410290
CAS RN: 2034527-07-4
M. Wt: 420.311
InChI Key: BZIDEKYIJUBNQX-UHFFFAOYSA-N
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Description

The compound “(4-(Trifluoromethoxy)phenyl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone” is a complex organic molecule. It contains a trifluoromethoxyphenyl group, a pyrrolidinyl group, and a pyridinyl group .

Scientific Research Applications

Synthesis and Crystal Structure

A study focused on the synthesis and crystal structure of compounds including boric acid ester intermediates with benzene rings, which are obtained through a three-step substitution reaction. The structures were confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry. Single crystals were measured by X-ray diffraction, subjected to crystallographic and conformational analyses, and further investigated using density functional theory (DFT). The molecular electrostatic potential and frontier molecular orbitals were explored, revealing some physicochemical properties of the compounds (P. Huang, Z. Yang, Q. Wu, D. -. Yang, J. Chen, H. Chai, C. Zhao, 2021).

Antimicrobial Activity

Research on the synthesis and antimicrobial activity of certain compounds related to the query has been conducted. Specifically, a series of compounds was synthesized by condensing chalcones and isoniazid in acetic acid. The structure of these compounds was established through analytical and spectral data, and they were screened for antimicrobial activity, showing good activity compared to standard drugs ciprofloxacin and fluconazole. Compounds containing a methoxy group exhibited high antimicrobial activity (Satyender Kumar, Meenakshi, Sunil Kumar, Parvin Kumar, 2012).

properties

IUPAC Name

[4-(trifluoromethoxy)phenyl]-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F6N2O3/c19-17(20,21)12-5-7-25-15(9-12)28-14-6-8-26(10-14)16(27)11-1-3-13(4-2-11)29-18(22,23)24/h1-5,7,9,14H,6,8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZIDEKYIJUBNQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)C3=CC=C(C=C3)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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